molecular formula C22H22BrClFNO B4100476 N-[[5-bromo-2-[(4-fluorophenyl)methoxy]phenyl]methyl]-1-phenylethanamine;hydrochloride

N-[[5-bromo-2-[(4-fluorophenyl)methoxy]phenyl]methyl]-1-phenylethanamine;hydrochloride

Cat. No.: B4100476
M. Wt: 450.8 g/mol
InChI Key: PPOIRYRWDDWIPA-UHFFFAOYSA-N
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Description

N-[[5-bromo-2-[(4-fluorophenyl)methoxy]phenyl]methyl]-1-phenylethanamine;hydrochloride is a complex organic compound that features a bromine atom, a fluorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-bromo-2-[(4-fluorophenyl)methoxy]phenyl]methyl]-1-phenylethanamine;hydrochloride typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is favored due to its mild and functional group-tolerant conditions .

  • Step 1: Preparation of Boronic Ester

    • React 5-bromo-2-[(4-fluorophenyl)methoxy]phenylboronic acid with pinacol to form the boronic ester.
    • Conditions: Use a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene.
  • Step 2: Suzuki–Miyaura Coupling

    • Couple the boronic ester with 1-phenylethanamine using a palladium catalyst.
    • Conditions: Employ a base such as sodium hydroxide in an aqueous-organic solvent mixture.
  • Step 3: Hydrochloride Formation

    • Treat the resulting amine with hydrochloric acid to form the hydrochloride salt.
    • Conditions: Use an aqueous solution of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[[5-bromo-2-[(4-fluorophenyl)methoxy]phenyl]methyl]-1-phenylethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[[5-bromo-2-[(4-fluorophenyl)methoxy]phenyl]methyl]-1-phenylethanamine;hydrochloride has several scientific research applications:

    Medicinal Chemistry: Used as a precursor in the synthesis of potential therapeutic agents.

    Pharmacology: Studied for its potential effects on various biological targets.

    Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.

    Material Science: Investigated for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which N-[[5-bromo-2-[(4-fluorophenyl)methoxy]phenyl]methyl]-1-phenylethanamine;hydrochloride exerts its effects involves interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]methyl]-1-phenylethanamine;hydrochloride
  • N-[[5-bromo-2-[(4-methylphenyl)methoxy]phenyl]methyl]-1-phenylethanamine;hydrochloride

Uniqueness

N-[[5-bromo-2-[(4-fluorophenyl)methoxy]phenyl]methyl]-1-phenylethanamine;hydrochloride is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs.

Properties

IUPAC Name

N-[[5-bromo-2-[(4-fluorophenyl)methoxy]phenyl]methyl]-1-phenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrFNO.ClH/c1-16(18-5-3-2-4-6-18)25-14-19-13-20(23)9-12-22(19)26-15-17-7-10-21(24)11-8-17;/h2-13,16,25H,14-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOIRYRWDDWIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=C(C=CC(=C2)Br)OCC3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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